(3-Methylphenyl)(pyridin-2-yl)methanamine
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Overview
Description
(3-Methylphenyl)(pyridin-2-yl)methanamine is an organic compound with the molecular formula C13H14N2 It consists of a 3-methylphenyl group and a pyridin-2-yl group attached to a methanamine moiety
Future Directions
The future directions for research on “(3-Methylphenyl)(pyridin-2-yl)methanamine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, the development of new methodologies using PhI(OAc)2 and addressing issues associated with existing protocols for the conversion of amines to carbonyl compounds could be a promising area of research .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can undergo oxidation reactions . This suggests that (3-Methylphenyl)(pyridin-2-yl)methanamine might interact with its targets through oxidation processes, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been involved in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates such as imines, nitriles, oximes, and amides .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound might also have diverse biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Bases like potassium carbonate and solvents like DMF are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methylphenyl)(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylphenyl)(pyridin-3-yl)methanamine
- (4-Methylphenyl)(pyridin-2-yl)methanamine
- (3-Methylphenyl)(pyridin-4-yl)methanamine
Uniqueness
(3-Methylphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridin-2-yl group. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFDOYUFYUNJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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